Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate
CAS No.: 1212156-86-9
Cat. No.: VC2910141
Molecular Formula: C14H5F23O5
Molecular Weight: 690.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212156-86-9 |
|---|---|
| Molecular Formula | C14H5F23O5 |
| Molecular Weight | 690.15 g/mol |
| IUPAC Name | ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propoxy]propoxy]propanoate |
| Standard InChI | InChI=1S/C14H5F23O5/c1-2-39-3(38)4(15,8(19,20)21)40-13(34,35)7(18,12(31,32)33)42-14(36,37)6(17,11(28,29)30)41-5(16,9(22,23)24)10(25,26)27/h2H2,1H3 |
| Standard InChI Key | XYGOQNSELKBBSL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F |
| Canonical SMILES | CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F |
Introduction
Chemical Identity and Structure
Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is identified by the CAS Registry Number 1212156-86-9. This compound possesses a molecular formula of C14H5F23O5 with a corresponding molecular weight of 690.15 g/mol. Its structure is characterized by a heavily fluorinated carbon backbone containing three ether oxygen atoms incorporated into the chain, four perfluorinated methyl groups at positions 2, 5, 8, and 10, and an ethyl ester functional group.
The compound's name indicates several important structural features: the "perfluoro" prefix denotes that all available hydrogen positions on the carbon backbone are replaced with fluorine atoms, with the exception of the ethyl group. The "trioxa" component indicates the presence of three oxygen atoms in the main chain, creating ether linkages that contribute to the compound's flexibility while maintaining chemical stability.
Structural Comparison with Related Compounds
This compound shares structural similarities with other perfluorinated ether carboxylic acids, such as Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid, which has a molecular formula of C12HF23O5 and a molecular weight of 662.10 g/mol . The primary difference lies in the terminal functional group, where the ethyl ester replaces the carboxylic acid, and in the additional methyl group at position 10 in the undecanoate structure.
Physical and Chemical Properties
Physical Properties
While specific experimental physical property data for Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is limited in the available literature, its properties can be inferred from its structure and from similar perfluorinated compounds. The key physical properties associated with this class of compounds include:
| Property | Expected Value/Characteristic | Basis |
|---|---|---|
| Physical State | Likely liquid at room temperature | Based on similar perfluorinated ether compounds |
| Boiling Point | Likely high (>200°C) | Due to high molecular weight and fluorine content |
| Density | >1.5 g/cm³ | Typical for heavily fluorinated compounds |
| Solubility | Low water solubility; soluble in fluorinated solvents | Characteristic of perfluorinated compounds |
| Surface Tension | Low | Common property of fluorinated surfactants |
Chemical Properties
The chemical behavior of Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is dominated by its highly fluorinated structure. The carbon-fluorine bonds, which are among the strongest in organic chemistry (bond dissociation energy approximately 485 kJ/mol), confer exceptional chemical stability to the molecule. This stability manifests in several key properties:
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Resistance to oxidation and reduction
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Stability in the presence of strong acids and bases
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Resistance to thermal degradation
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Low reactivity toward most chemical reagents
The ethyl ester group represents the most reactive site in the molecule, potentially undergoing hydrolysis to form the corresponding perfluorinated carboxylic acid under appropriate conditions. This functional group provides a point of chemical differentiation from the fully perfluorinated backbone.
Synthesis Methodology
The synthesis of Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate typically involves the reaction of perfluorinated precursors with ethyl alcohol in the presence of a catalyst. This represents a specific application of esterification chemistry adapted for highly fluorinated compounds.
Synthetic Challenges
The synthesis of such complex perfluorinated compounds presents several challenges:
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The handling of fluorinated intermediates often requires specialized equipment due to potential reactivity and toxicity concerns
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Selective functionalization of specific positions in perfluorinated chains demands precise control of reaction conditions
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The incorporation of ether linkages in specific positions requires careful synthetic planning
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The generally low nucleophilicity of fluorinated carboxylic acids may necessitate activation steps for successful esterification
| Step | Process | Reagents |
|---|---|---|
| 1 | Preparation of perfluorinated ether backbone | Hexafluoropropylene oxide oligomerization |
| 2 | Introduction of terminal carboxylic acid group | Oxidation of terminal group |
| 3 | Esterification | Reaction with ethanol, acid catalyst |
Applications and Industrial Relevance
Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is used as a surfactant in various applications. Surfactants function by reducing surface tension at interfaces between different phases, such as between air and water or oil and water. The perfluorinated structure of this compound makes it particularly effective as a surfactant due to its extremely low surface energy.
| Application Category | Specific Uses | Relevant Properties |
|---|---|---|
| Surface Treatments | Water/oil repellents for textiles, leather, paper | Low surface energy, chemical stability |
| Processing Aids | Fluoropolymer production | Thermal stability, chemical inertness |
| Specialty Lubricants | High-temperature or chemically aggressive environments | Thermal stability, low friction coefficient |
| Electronic Manufacturing | Cleaning agents, deposition aids | High purity, specific surface properties |
Comparative Advantages
The specific structure of Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate, with its combination of perfluorinated ether linkages, multiple methyl substituents, and ethyl ester functionality, may confer particular advantages in certain applications compared to simpler perfluorinated compounds. The ether linkages increase flexibility and may modify dissolution properties, while the ethyl ester provides a potential point for controlled degradation or further functionalization.
Environmental and Health Considerations
Environmental Persistence
Perfluorinated compounds are known for their environmental persistence due to the exceptional stability of the carbon-fluorine bond. Like other PFAS compounds, Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate likely resists typical environmental degradation processes such as biodegradation, hydrolysis, and photolysis. The presence of the ethyl ester group may provide a potential point of initial degradation, but the resulting perfluorinated acid would still likely persist in the environment.
Regulatory Context
This compound falls within the OECD definition of PFAS compounds, which are increasingly subject to regulatory scrutiny worldwide . Specifically, it belongs to the category of perfluoroethercarboxylic acids within the non-polymer PFAS classification. As regulations on PFAS continue to evolve, manufacturers and users of this compound should monitor developments in chemical management policies.
Current Research Status
Research specific to Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate appears limited in the publicly available scientific literature. This suggests that the compound may have specialized applications in niche areas rather than widespread use. Alternatively, research may be primarily conducted within industrial settings rather than academic institutions, resulting in fewer publications.
Research Gaps and Opportunities
Several important research areas remain to be explored:
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Detailed characterization of physical and chemical properties specific to this compound
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Environmental fate and transport mechanisms
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Potential degradation pathways under various environmental conditions
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Structure-activity relationships comparing this compound to related perfluorinated ether compounds
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Development of analytical methods for detection in environmental and biological samples
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